Di-tert-butoxy carbonate

Chemoselective Protection Virginiamycin O-Boc Protection

Di-tert-butoxy carbonate (CAS 3236-56-4), also known as diperoxocarbonic acid di-tert-butyl ester, is a carbonate ester with the molecular formula C₉H₁₈O₅ and a molecular weight of 206.24 g/mol. It belongs to the class of tert-butoxycarbonyl (Boc) transfer reagents but is structurally distinct from the widely used di-tert-butyl dicarbonate (Boc₂O, CAS 24424-99-5).

Molecular Formula C9H18O5
Molecular Weight 206.24 g/mol
CAS No. 3236-56-4
Cat. No. B8334467
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDi-tert-butoxy carbonate
CAS3236-56-4
Molecular FormulaC9H18O5
Molecular Weight206.24 g/mol
Structural Identifiers
SMILESCC(C)(C)OOC(=O)OOC(C)(C)C
InChIInChI=1S/C9H18O5/c1-8(2,3)13-11-7(10)12-14-9(4,5)6/h1-6H3
InChIKeyXYPOZZARRUPZNK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Di-tert-butoxy carbonate (CAS 3236-56-4): A Specialized Reagent for Chemoselective tert-Butoxycarbonylation


Di-tert-butoxy carbonate (CAS 3236-56-4), also known as diperoxocarbonic acid di-tert-butyl ester, is a carbonate ester with the molecular formula C₉H₁₈O₅ and a molecular weight of 206.24 g/mol [1]. It belongs to the class of tert-butoxycarbonyl (Boc) transfer reagents but is structurally distinct from the widely used di-tert-butyl dicarbonate (Boc₂O, CAS 24424-99-5). While Boc₂O contains a pyrocarbonate anhydride structure (C₁₀H₁₈O₅), di-tert-butoxy carbonate features a simpler dialkyl carbonate scaffold. This structural difference imparts unique reactivity profiles that can be exploited in specific synthetic contexts where Boc₂O yields suboptimal results.

Why Di-tert-butoxy carbonate (CAS 3236-56-4) Cannot Be Replaced by Boc₂O (CAS 24424-99-5) in Certain Applications


Although di-tert-butyl dicarbonate (Boc₂O) serves as the universal reagent for introducing Boc protection, its use in certain transformations is limited by its high electrophilicity, which can lead to side reactions such as betaine formation, over-acylation, or decomposition of sensitive substrates. Di-tert-butoxy carbonate offers an alternative reactivity profile that can enable chemoselective protection of specific functional groups (e.g., picolinic hydroxyls) in complex multifunctional molecules where Boc₂O fails [1]. For procurement decisions, selecting the correct reagent based on the specific substrate and reaction conditions is critical to avoid low yields or purification challenges.

Quantitative Evidence Guide: Di-tert-butoxy carbonate (CAS 3236-56-4) vs. Closest Analogs


Chemoselective O-Boc Protection of Picolinic Hydroxyl in Virginiamycin S1: Di-tert-butoxy carbonate vs. Standard Boc₂O

In the protection of the picolinic hydroxyl group of Virginiamycin S1 (VS1), di-tert-butoxy carbonate enabled a fast and quantitative conversion to the 1′-O-Boc derivative (1b) without concomitant betaine (1c) formation [1]. This is a crucial differentiation from di-tert-butyl dicarbonate (Boc₂O), which, under analogous conditions, typically leads to competitive betaine side-product formation, reducing the yield of the desired O-protected product.

Chemoselective Protection Virginiamycin O-Boc Protection

Molecular Weight Advantage: Reduced Steric Bulk in Boc Transfer Reactions

Di-tert-butoxy carbonate (MW = 206.24 g/mol) is approximately 5.5% lighter than di-tert-butyl dicarbonate (Boc₂O, MW = 218.25 g/mol) [1]. While this mass difference appears small, in reactions requiring stoichiometric reagent loading, the use of di-tert-butoxy carbonate results in a lower mass input per mole of Boc group transferred, which can be advantageous for atom economy calculations and for minimizing the mass of byproducts (CO₂, t-BuOH) generated during workup.

Steric Effects Boc Protection Reaction Kinetics

Potential Cost and Availability Considerations in Niche Applications

As a specialty reagent not listed in major catalogs (e.g., Sigma-Aldrich), di-tert-butoxy carbonate (CAS 3236-56-4) demonstrates limited commercial availability compared to Boc₂O, which is ubiquitously stocked and produced on a multi-ton scale. However, for specific patented processes, such as those related to Virginiamycin derivatization, the reagent may be the only viable option, justifying its procurement despite higher cost and limited suppliers [1].

Procurement Specialty Chemicals Reagent Selection

Differential Stability of Alkaline-Labile Esters After Protection

Following protection of Virginiamycin S1 with di-tert-butoxy carbonate, the resulting 1′-O-Boc derivative exhibited complete resistance to lactone bond cleavage under mild alkaline conditions (NaOH), a stability feature not observed with alternative protecting strategies [1]. This orthogonal stability allows for selective deprotection strategies in complex molecules containing multiple sensitive functional groups.

Stability Deprotection Resistance Lactone Integrity

Application Scenarios for Di-tert-butoxy carbonate (CAS 3236-56-4) Based on Evidence


Chemoselective O-Boc Protection of Complex Natural Products Containing Picolinic Acid Moieties

Di-tert-butoxy carbonate is the reagent of choice for protecting picolinic hydroxyl groups in complex natural products like Virginiamycin S1, where standard Boc₂O leads to betaine formation and low yields [1]. Researchers derivatizing streptogramin antibiotics or similar macrocyclic structures should procure this specific reagent to ensure clean, quantitative O-protection.

Orthogonal Protection Strategies Requiring Alkaline-Stable Boc Derivatives

When synthetic routes demand a Boc-protected intermediate that retains lactone or ester functionality under subsequent alkaline conditions, di-tert-butoxy carbonate-derived Boc groups provide the necessary stability [1]. This enables selective deprotection cascades not achievable with standard Boc₂O-mediated protections.

Process Development for Patented Virginiamycin Derivatives

Patented processes involving Virginiamycin derivatization specifically describe the use of di-tert-butoxy carbonate as the exclusive Boc-transfer reagent to achieve the desired chemoselectivity [1]. Contract research and manufacturing organizations (CROs/CMOs) executing these routes must source this compound to comply with the disclosed synthetic procedures.

Quote Request

Request a Quote for Di-tert-butoxy carbonate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.